molecular formula C15H18N2O4S B11525342 Ethyl 5-oxo-6-[2-oxo-2-(phenylamino)ethyl]thiomorpholine-3-carboxylate

Ethyl 5-oxo-6-[2-oxo-2-(phenylamino)ethyl]thiomorpholine-3-carboxylate

Cat. No.: B11525342
M. Wt: 322.4 g/mol
InChI Key: QUOVFDCGGVVBMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ETHYL 5-OXO-6-[(PHENYLCARBAMOYL)METHYL]THIOMORPHOLINE-3-CARBOXYLATE is a complex organic compound that belongs to the class of thiomorpholine derivatives This compound is characterized by the presence of a thiomorpholine ring, a phenylcarbamoyl group, and an ethyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 5-OXO-6-[(PHENYLCARBAMOYL)METHYL]THIOMORPHOLINE-3-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiomorpholine Ring: The thiomorpholine ring is synthesized through the reaction of a suitable amine with a thiol under controlled conditions.

    Introduction of the Phenylcarbamoyl Group: The phenylcarbamoyl group is introduced via a nucleophilic substitution reaction using phenyl isocyanate.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.

Industrial Production Methods

In an industrial setting, the production of ETHYL 5-OXO-6-[(PHENYLCARBAMOYL)METHYL]THIOMORPHOLINE-3-CARBOXYLATE may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step.

Chemical Reactions Analysis

Types of Reactions

ETHYL 5-OXO-6-[(PHENYLCARBAMOYL)METHYL]THIOMORPHOLINE-3-CARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the phenylcarbamoyl group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols are employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce alcohols.

Scientific Research Applications

ETHYL 5-OXO-6-[(PHENYLCARBAMOYL)METHYL]THIOMORPHOLINE-3-CARBOXYLATE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ETHYL 5-OXO-6-[(PHENYLCARBAMOYL)METHYL]THIOMORPHOLINE-3-CARBOXYLATE involves its interaction with specific molecular targets. The phenylcarbamoyl group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The thiomorpholine ring may also play a role in modulating the compound’s activity by affecting its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • ETHYL 5-OXO-6-[(METHYLCARBAMOYL)METHYL]THIOMORPHOLINE-3-CARBOXYLATE
  • ETHYL 5-OXO-6-[(ETHYLCARBAMOYL)METHYL]THIOMORPHOLINE-3-CARBOXYLATE

Uniqueness

ETHYL 5-OXO-6-[(PHENYLCARBAMOYL)METHYL]THIOMORPHOLINE-3-CARBOXYLATE is unique due to the presence of the phenylcarbamoyl group, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C15H18N2O4S

Molecular Weight

322.4 g/mol

IUPAC Name

ethyl 6-(2-anilino-2-oxoethyl)-5-oxothiomorpholine-3-carboxylate

InChI

InChI=1S/C15H18N2O4S/c1-2-21-15(20)11-9-22-12(14(19)17-11)8-13(18)16-10-6-4-3-5-7-10/h3-7,11-12H,2,8-9H2,1H3,(H,16,18)(H,17,19)

InChI Key

QUOVFDCGGVVBMP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CSC(C(=O)N1)CC(=O)NC2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.